3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
5-Methylfuran-2-yl Group
- Bioactivity : Furan derivatives are known for anti-inflammatory and anticancer properties, often interacting with DNA or redox-sensitive pathways.
- Electronic Effects : The electron-rich furan ring enhances π-π stacking with aromatic residues in biological targets, improving binding affinity.
- Metabolic Stability : Methyl substitution at the 5-position may reduce oxidative metabolism, prolonging half-life.
4-Propan-2-ylphenyl Substituent
- Hydrophobic Interactions : The isopropyl group increases lipophilicity, enhancing membrane permeability and target engagement.
- Steric Hindrance : Bulky substituents can direct binding to specific protein pockets, improving selectivity.
- Comparative Analysis
Substituent Effect on Activity Reference 4-Isopropylphenyl Increased kinase inhibition 5-Methylfuran-2-yl Enhanced DNA intercalation
Pharmacological Relevance of Tetrahydrothienoquinoline Scaffolds
The tetrahydrothienoquinoline core contributes to the compound’s biological activity through:
Properties
IUPAC Name |
3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S/c1-14(2)16-9-11-17(12-10-16)28-25(30)24-23(27)22-21(20-13-8-15(3)31-20)18-6-4-5-7-19(18)29-26(22)32-24/h8-14H,4-7,27H2,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROQAUIOGAITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the class of thienoquinoline derivatives, which are known for their diverse pharmacological properties. The structural features of this compound include:
- Amino group : Contributes to its reactivity and potential interactions with biological targets.
- Furan ring : Known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
- Tetrahydrothienoquinoline core : Imparts unique pharmacological properties that may enhance its therapeutic potential.
Antimicrobial Properties
Research indicates that compounds with similar structures to This compound exhibit significant antimicrobial activity. The furan moiety is particularly noted for enhancing such effects. In vitro studies have shown promising results against various bacterial strains.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties due to the presence of specific substituents that modulate inflammatory pathways. Analogous compounds have demonstrated efficacy in reducing inflammation in models of arthritis and other inflammatory diseases.
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing significant antibacterial activity.
Case Study 2: Anti-inflammatory Mechanism Exploration
In a model of induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism for its anti-inflammatory effects.
Case Study 3: Cancer Cell Line Testing
The compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Phenyl Ring Modifications
- N-(4-Methoxyphenyl) analog : The methoxy group improves solubility via hydrogen bonding but may lower lipophilicity compared to the isopropyl group in the target compound .
- N-(4-Fluorophenyl) analog : Fluorine’s electronegativity and small size balance hydrophobicity and polarity, offering intermediate pharmacokinetic properties between bromo and methoxy derivatives .
Heterocyclic Substituents
- 5-Methylfuran-2-yl vs.
- Benzothiazole-containing analogs : Compounds like ZINC2890638 incorporate a benzothiazole moiety, which introduces π-π stacking capabilities but may increase molecular weight beyond optimal ranges for oral bioavailability .
Core Scaffold Modifications
- Tetrahydro vs.
- Non-hydrogenated analogs: Fully aromatic thieno[2,3-b]quinolines (e.g., N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide) exhibit higher rigidity, which may improve target binding but increase metabolic oxidation risks .
Pharmacological and Physicochemical Properties
*Estimated based on structural analogs.
Research Findings and Implications
- Analgesic Activity : Derivatives like AU04271 and AZ729 exhibit high analgesic activity in preclinical models, suggesting the target compound’s isopropyl group may further optimize potency and duration of action .
- Toxicity Profile : The absence of reactive groups (e.g., nitro or bromo substituents) in the target compound may reduce hematotoxicity risks observed in some analogs .
Preparation Methods
Cyclohexanone-Based Ring Formation
A common approach begins with cyclohexanone derivatives. For example:
-
Methylenehydroxy intermediate formation : Cyclohexanone reacts with ethyl formate and sodium methoxide to generate a methylenehydroxy salt.
-
Thiophene ring incorporation : Cyanoacetamide is added to form a pyridone intermediate, followed by chlorination with POCl₃ to yield a carbonitrile precursor.
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Cyclization : The carbonitrile undergoes cyclization with KOBu or similar bases to form the tetrahydrothienoquinoline framework.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethyl formate, NaOMe | 85% | |
| 2 | Cyanoacetamide, POCl₃ | 70% | |
| 3 | KOBu, DMSO | 90% |
Functionalization at Position 4: 5-Methylfuran-2-yl Attachment
The 5-methylfuran group is introduced via cross-coupling or aldol-like reactions.
Aldol Condensation
-
Aldol adduct formation : The tetrahydrothienoquinoline intermediate reacts with 5-methylfuran-2-carbaldehyde under basic conditions (e.g., KOH/EtOH).
-
Dehydration : The adduct is dehydrated using acidic (H₂SO₄) or thermal conditions to form the conjugated furan-substituted product.
Carboxamide Installation at Position 2
The N-(4-isopropylphenyl)carboxamide group is introduced via amide coupling.
Ester-to-Amide Conversion
-
Ester activation : The quinoline-2-carboxylate ester is treated with HOBt and EDC in dichloromethane to form an active intermediate.
-
Amine coupling : Reaction with 4-isopropylaniline in the presence of N-methylmorpholine (NMM) yields the carboxamide.
Final Amination at Position 3
The 3-amino group is introduced via nitration followed by reduction.
Nitration-Reduction Sequence
-
Nitration : The intermediate is treated with HNO₃/H₂SO₄ to install a nitro group at position 3.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or Na₂S₂O₄ reduces the nitro group to an amine.
Optimization and Challenges
Solubility and Purification
Byproduct Formation
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Furan decomposition : The 5-methylfuran group is sensitive to strong acids; milder conditions (e.g., AcOH instead of H₂SO₄) improve stability.
-
Racemization : Chiral centers in the tetrahydro ring require careful control of reaction pH and temperature.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclohexanone route | High scalability | Multi-step, low atom economy | 60–75% |
| Aldol condensation | Direct furan installation | Requires dehydration step | 70–88% |
| EDC/HOBt coupling | High amidation efficiency | Costly reagents | 80–95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
